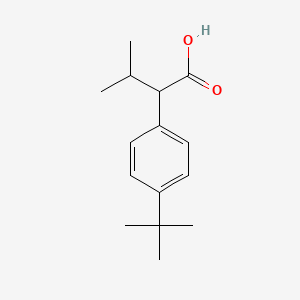

2-(4-(tert-Butyl)phenyl)-3-methylbutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-tert-Butylphenyl)-3-methylbutanoic acid is an organic compound with a complex structure that includes a tert-butyl group attached to a phenyl ring, which is further connected to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenyl)-3-methylbutanoic acid typically involves the alkylation of phenol with isobutene, followed by further chemical modifications. The reaction conditions often require acid catalysts to facilitate the alkylation process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale alkylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-Butylphenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens (Cl₂, Br₂), sulfuric acid, nitric acid.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(4-tert-Butylphenyl)-3-methylbutanoic acid has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The tert-butyl group and phenyl ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

4-tert-Butylphenol: Shares the tert-butylphenyl structure but lacks the butanoic acid chain.

2-(4-tert-Butylphenyl)ethanol: Similar structure with an ethanol group instead of a butanoic acid chain.

Uniqueness

2-(4-tert-Butylphenyl)-3-methylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for diverse chemical modifications and applications, making it a valuable compound in various research and industrial contexts.

Biological Activity

2-(4-(tert-Butyl)phenyl)-3-methylbutanoic acid, often referred to as a derivative of tert-butylphenyl compounds, has garnered attention in scientific research for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a tert-butyl group attached to a phenyl ring and a branched methylbutanoic acid moiety. Such structural features may contribute to its interactions with various biological targets, leading to diverse pharmacological effects.

- Molecular Formula : C₁₆H₂₃O₂

- Molecular Weight : Approximately 251.36 g/mol

- Structural Characteristics : The presence of the bulky tert-butyl group enhances steric hindrance, potentially influencing the compound's reactivity and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The mechanism may involve:

- Enzyme Inhibition : The compound can inhibit enzyme activity, affecting metabolic pathways.

- Receptor Modulation : It may modulate receptor signaling, influencing physiological responses such as inflammation and pain perception.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

1. Anti-inflammatory Effects

Studies suggest that this compound exhibits anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and reduce oxidative stress in cellular models, making it a candidate for therapeutic applications in inflammatory diseases.

2. Analgesic Properties

Preliminary investigations have shown that this compound may possess analgesic effects. It could modulate pain pathways by interacting with pain receptors or inhibiting pain-related enzymes.

3. Neuroprotective Activity

Research indicates potential neuroprotective effects, particularly in models of neurodegenerative diseases. The compound's ability to inhibit amyloid-beta aggregation suggests it might help in conditions like Alzheimer's disease.

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 3-(4-Tert-butylphenyl)-2-methylpropanoic acid | C₁₄H₂₀O₂ | Moderate anti-inflammatory effects |

| N-(4-Tert-butylphenyl)glycine | C₁₅H₁₉NO₂ | Exhibits mild analgesic properties |

| 4-Tert-butylaniline | C₁₄H₁₈N | Lacks significant biological activity |

Future Research Directions

Further studies are required to elucidate the precise mechanisms through which this compound exerts its biological effects. Key areas for future research include:

- Molecular Docking Studies : To identify specific binding sites on target enzymes and receptors.

- In vivo Studies : To assess therapeutic efficacy and safety profiles in animal models.

- Clinical Trials : To evaluate the compound's potential use in human medicine.

Properties

Molecular Formula |

C15H22O2 |

|---|---|

Molecular Weight |

234.33 g/mol |

IUPAC Name |

2-(4-tert-butylphenyl)-3-methylbutanoic acid |

InChI |

InChI=1S/C15H22O2/c1-10(2)13(14(16)17)11-6-8-12(9-7-11)15(3,4)5/h6-10,13H,1-5H3,(H,16,17) |

InChI Key |

KTHYBYJTPXIKHW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)C(C)(C)C)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.